N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a carbamoyl group, and a pyrrolidine ring. Its synthesis and reactivity make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and carbamoyl groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Carbamoylation: Introduction of the carbamoyl group using carbamoyl chlorides or isocyanates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of the benzyl group.
Reduction: Reduction of the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions at the benzyl or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce amines.
Scientific Research Applications
N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Oxaliplatin: A platinum-based drug with a similar carbamoyl group.
Uniqueness
N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C27H27N3O3 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[2-[benzyl(methyl)carbamoyl]phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C27H27N3O3/c1-19-10-6-9-15-24(19)30-18-21(16-25(30)31)26(32)28-23-14-8-7-13-22(23)27(33)29(2)17-20-11-4-3-5-12-20/h3-15,21H,16-18H2,1-2H3,(H,28,32) |
InChI Key |
YUCJBVDNROTPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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